molecular formula C6H14Cl2N2 B12277729 2,6-Diazabicyclo[3.2.1]octane dihydrochloride

2,6-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B12277729
M. Wt: 185.09 g/mol
InChI Key: BQIPIUIZHWPZER-UHFFFAOYSA-N
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Description

2,6-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acrylate derivatives, alkyl halides, and other electrophiles. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and solvent choice to ensure selectivity and yield.

Major Products Formed

The major products formed from reactions involving this compound include various bicyclic and tricyclic compounds. These products often retain the bicyclic core of the starting material, with additional functional groups introduced through substitution or addition reactions.

Scientific Research Applications

2,6-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Diazabicyclo[3.2.1]octane dihydrochloride involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the compound act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity is facilitated by the bicyclic structure, which stabilizes the transition states of the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic framework, which imparts distinct reactivity and stability. Its ability to undergo selective cycloaddition and substitution reactions makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

2,6-diazabicyclo[3.2.1]octane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-2-7-6-3-5(1)8-4-6;;/h5-8H,1-4H2;2*1H

InChI Key

BQIPIUIZHWPZER-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1NC2.Cl.Cl

Origin of Product

United States

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